

"New Red" absorption and emission spectra

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A Technical Guide to the Spectral Properties and Applications of Neutral Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption and emission spectra of Neutral Red, a versatile phenazine dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence and absorption spectroscopy in their work. This document details the spectral characteristics of Neutral Red, outlines experimental protocols for its analysis, and describes its primary applications in cell biology.

Introduction to Neutral Red

Neutral Red (also known as Toluylene Red, Basic Red 5, or C.I. 50040) is a eurhodin dye widely used in histology and cell biology as a vital stain.[1] Its ability to penetrate cell membranes and accumulate in lysosomes makes it a valuable tool for assessing cell viability and for various staining procedures.[1][2][3] Neutral Red acts as a pH indicator, changing color from red to yellow between pH 6.8 and 8.0.[1]

Spectral Properties of Neutral Red

The photophysical properties of Neutral Red are crucial for its application in fluorescence-based assays. These properties, including absorption and emission maxima, molar extinction coefficient, and quantum yield, are summarized in the table below.



Property	Value	Solvent/Conditions	Reference
Absorption Maximum (λabs)	278 nm, 540 nm	Ethanol (basic), OD at 540 nm for viability assays	[3][4][5]
Emission Maximum (λem)	570 nm - 750 nm (range), peak at 590- 600 nm in stained tissues	Dependent on cellular environment	[2][6]
Molar Extinction Coefficient (ε)	43,700 M-1cm-1 at 278 nm	Ethanol (basic)	[4]
Fluorescence Quantum Yield (Φ)	0.044	Ethanol	[4]

Experimental Protocols Measurement of Absorption and Emission Spectra

A standardized protocol for determining the absorption and fluorescence spectra of Neutral Red is essential for reproducible results.

Materials:

- Neutral Red hydrochloride
- Spectroscopy-grade solvent (e.g., ethanol)
- · UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes

Procedure:

 Stock Solution Preparation: Prepare a concentrated stock solution of Neutral Red in the chosen solvent.



- Working Solution Preparation: Dilute the stock solution to a concentration that yields an
 absorbance between 0.1 and 1.0 at the absorption maximum for absorption measurements.
 For fluorescence measurements, a lower concentration is typically required to avoid inner
 filter effects.
- Absorption Spectrum Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record the spectrum across a relevant wavelength range (e.g., 350-700 nm).
 - Use the pure solvent as a blank.
- Emission Spectrum Measurement:
 - Use a fluorometer with a suitable excitation light source.
 - Set the excitation wavelength to the absorption maximum of the dye (e.g., 550 nm).[6]
 - Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 570-750 nm).[6]
 - Ensure the use of appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.

Neutral Red Uptake Assay for Cell Viability

This assay is a common method to assess cytotoxicity.[7] Live cells incorporate and bind Neutral Red within their lysosomes.[1][7] The amount of dye absorbed is proportional to the number of viable cells.[3]

Materials:

- Cell culture medium
- Neutral Red staining solution
- Wash buffer



- Solubilization solution
- Microplate reader

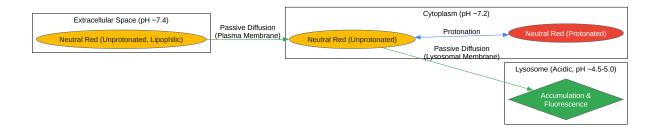
Procedure:

- Cell Plating: Seed cells in a 96-well plate and incubate overnight.
- Treatment: Expose cells to the test compound for a specified duration.
- Staining:
 - Remove the culture medium and add the Neutral Red staining solution.
 - Incubate for a defined period (e.g., 2 hours) to allow for dye uptake.[5]
- Washing: Remove the staining solution and wash the cells to remove unincorporated dye.[5]
- Solubilization: Add a solubilization solution to extract the dye from the cells.[5]
- Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.[3][5]
 The OD is directly proportional to the number of viable cells.

Signaling Pathways and Cellular Mechanisms

The primary mechanism of Neutral Red in vital staining involves its transport across the cell and lysosomal membranes and its subsequent accumulation in the acidic environment of the lysosomes.





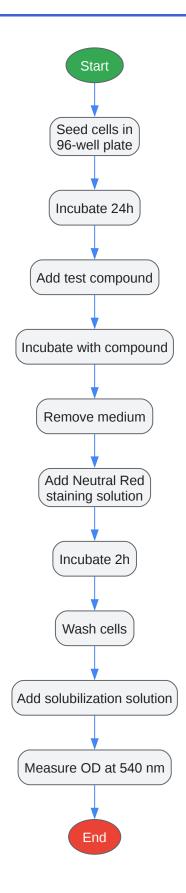
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Cellular uptake and accumulation of Neutral Red.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Neutral Red-based cell viability assay.





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Workflow for a Neutral Red cell viability assay.



Emerging "New Red" Dyes

It is important to note that the term "**New Red**" may also refer to recently developed red fluorescent dyes with distinct properties from Neutral Red. These include:

- Washington Red: An injectable dye that fluoresces in the near-infrared range (650-900 nm), making it suitable for deep-tissue bio-imaging.[8][9]
- Borenium Ion-Based Dyes: A class of fluorescent molecules that emit light in the red to near-infrared spectrum and are being developed for clearer biomedical imaging.[10][11]

These novel dyes offer advantages such as higher quantum yields and better tissue penetration compared to traditional dyes.[10] Researchers should carefully consider the specific requirements of their application when selecting a red fluorescent probe.

Conclusion

Neutral Red remains a cornerstone in cell biology and toxicology due to its well-characterized spectral properties and its utility in simple, reliable cell viability assays. This guide provides the foundational knowledge for its effective application. For cutting-edge imaging applications, the exploration of novel "**New Red**" dyes may offer significant advantages.

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